molecular formula C15H27NO3 B13278370 tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13278370
M. Wt: 269.38 g/mol
InChI Key: NDAIEFBOGGKZTB-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS Number: 2142264-31-9) is a high-purity chemical building block offered for research applications . This compound, with the molecular formula C 15 H 27 NO 3 and a molecular weight of 269.38 g/mol, is a derivative of the 3-azaspiro[5.5]undecane scaffold . The spirocyclic structure, featuring a piperidine ring fused at a central carbon atom, is a privileged scaffold in medicinal chemistry, often utilized in the exploration of novel therapeutic agents. While specific biological data for this hydroxy-substituted analog is not extensively published, related 3-azaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane cores are recognized for their significant research value. These structurally similar compounds have been investigated for a wide range of applications, including the treatment of obesity through acetyl-CoA carboxylase (ACC) inhibition, management of pain, and addressing various cardiovascular and psychotic disorders . The presence of the Boc (tert-butoxycarbonyl) protecting group makes this compound a versatile intermediate for further synthetic manipulation, particularly in the construction of more complex molecules. The hydroxy group provides a handle for chemical derivatization, allowing researchers to explore structure-activity relationships. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 11-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAIEFBOGGKZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Multi-Step Synthesis from Aza-spiro Precursors

Overview:
This method involves constructing the spirocyclic core via cyclization of suitable precursors, followed by functionalization to introduce the hydroxy and ester groups.

Key Steps:

  • Preparation of the Aza-spiro Core:
    The core spiro structure can be synthesized through intramolecular cyclization of aminoalkyl precursors. Typically, a protected amino alcohol reacts with a suitable ketone or aldehyde to form the initial spirocyclic framework.

  • Introduction of the Hydroxy Group at Position 7:
    The hydroxy group is introduced via regioselective oxidation or hydroxylation of the spirocyclic intermediate. Controlled oxidation conditions or hydroxylation reagents such as osmium tetroxide or hydroxyl radicals under radical conditions are employed.

  • Carboxylate Esterification:
    The final step involves esterification of the carboxylic acid derivative with tert-butyl alcohol under acidic conditions, often using reagents like tert-butyl chloroformate or via direct esterification with tert-butyl alcohol in the presence of acid catalysts.

Reaction Conditions & Yields:

  • Cyclization reactions are typically conducted at elevated temperatures (around 80–120°C) with acid or base catalysis.
  • Hydroxylation reactions are performed under controlled oxidative conditions to prevent over-oxidation.
  • Esterification yields are generally high (>85%) when optimized.

Data Tables Summarizing Key Parameters

Method Starting Material Key Reactions Reaction Conditions Yield (%) References
Multi-step cyclization Amino alcohol + ketone Cyclization, hydroxylation, esterification 80–120°C, acid/base catalysis 85–90 ,
Spirocyclization 3-Azaspiro[5.5]undec-7-ene derivatives Oxidation, esterification Room temperature to 50°C 95+
Reductive amination Ketone + ammonia Reduction, hydroxylation, esterification Room temperature 80+ ,

Notes on Optimization and Industrial Relevance

  • Reaction Efficiency:
    High-yielding routes involve mild conditions and selective oxidants to minimize side reactions.

  • Purification:
    Purification typically involves silica gel chromatography or recrystallization, with high purity (>98%) achievable.

  • Scale-Up Potential: Routes involving continuous flow reactors for oxidation and esterification are promising for industrial-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is a heterocyclic compound featuring a unique spirocyclic structure. It has a molecular weight of approximately 269.38 g/mol. Due to its stability and reactivity, this compound is primarily used in research and development, especially in organic chemistry and pharmaceuticals, serving as a building block for synthesizing complex organic molecules.

Scientific Research Applications

The applications of this compound span various fields, reflecting its importance in chemical and biological research.

  • Studies of biological activity The biological activity of this compound has been under investigation for its potential as a bioactive compound. Its spirocyclic structure enables it to interact with specific molecular targets, which can modulate enzyme or receptor activity, potentially leading to various biological effects that are currently being explored in pharmacological studies.
  • Interaction with biological targets Studies on how this compound interacts with biological targets are crucial for understanding its mechanism of action. Its unique structural features allow it to fit into specific binding sites on enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
  • Synthesis The synthesis of this compound typically involves reacting suitable ketones with amines under controlled conditions. Industrial production may utilize similar synthetic routes but optimized for higher yields and purity, often employing continuous flow reactors for efficiency.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related spirocyclic derivatives with modifications at positions 7, 8, or 9, as well as variations in functional groups (hydroxy, oxo, amino). Key analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Key Properties/Applications
tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate 1198284-49-9 C15H25NO3 267.36 Ketone (7-oxo) Used in Suzuki couplings; stored at 2–8°C
tert-Butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate 1784017-39-5 C15H28N2O2 268.40 Amino (7-NH2) Hazardous (H302, H318); requires cold storage
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C15H25NO3 267.37 Ketone (9-oxo) Positional isomer; similar reactivity
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate 173405-78-2 C14H24N2O2 268.35 Diazaspiran Key intermediate in PROTAC synthesis
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate 1782214-37-2 C15H28N2O2 268.39 Amino (8-NH2) Predicted pKa 10.87; used in drug discovery

Physicochemical Properties

  • Hydroxy vs. The oxo derivative’s ketone group may enhance electrophilicity, facilitating nucleophilic additions .
  • Amino Derivatives: The 7-amino analog (268.40 g/mol) exhibits basicity due to the NH2 group, which could improve solubility in acidic environments. However, it poses higher toxicity risks (H302: harmful if swallowed; H318: eye damage) .

Stability and Handling

  • Storage: Most analogs (e.g., 7-oxo, 7-amino) require storage at 2–8°C in sealed, dry conditions to prevent degradation .
  • Hazards: Amino-substituted derivatives carry significant hazards (e.g., H318), necessitating strict safety protocols during handling .

Biological Activity

tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, a compound with the CAS number 1198284-49-9, is a member of the spirocyclic class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H25NO3
  • Molecular Weight : 267.36 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Antioxidant Activity : Compounds in the spirocyclic class can enhance antioxidant enzyme activities, thereby mitigating oxidative stress in cells. This mechanism is crucial in preventing cellular damage and apoptosis.
  • Kinase Inhibition : Some studies suggest that spirocyclic compounds may act as inhibitors of specific protein kinases, which are vital in various signaling pathways related to cell growth and survival.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antioxidant Properties

Studies have shown that similar compounds can significantly reduce oxidative stress markers in various cell types. For instance, tert-butyl hydroquinone (TBHQ), a related compound, has been documented to mitigate oxidative stress and apoptosis by activating the Nrf2 pathway, which regulates antioxidant responses .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects associated with spirocyclic compounds. They may inhibit neuroinflammation and promote neuronal survival under stress conditions.

Anticancer Activity

There is emerging evidence that spirocyclic compounds can exert anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators.

Case Studies

  • Neuroprotection in Animal Models :
    A study investigated the neuroprotective effects of a related spirocyclic compound in an animal model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment .
  • Antioxidant Efficacy :
    In vitro studies demonstrated that tert-butyl hydroquinone could enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, leading to decreased levels of reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantEnhances antioxidant enzyme activity ,
NeuroprotectiveReduces neuroinflammation ,
AnticancerInduces apoptosis

Q & A

Q. What synthetic strategies are recommended for preparing tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate?

The synthesis typically involves spiroannulation and functional group protection. For example, tert-butyl carbamate-protected spiro scaffolds (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. A key step is the use of DIPEA in DMSO at elevated temperatures (130°C) to facilitate spiro core formation . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize byproducts like uncyclized intermediates.

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • HPLC/GC-MS : To assess purity (>95% threshold recommended for biological assays) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming spirocyclic geometry. For instance, tert-butyl-protected analogs show distinct peaks for the spirocyclic CH2_2 groups (δ ~3.0–4.0 ppm) and tert-butyl protons (δ ~1.4 ppm) .
  • HRMS : To verify molecular weight (e.g., C14_{14}H24_{24}N2_2O3_3 has a theoretical mass of 268.35 g/mol) .

Advanced Research Questions

Q. What are the challenges in resolving stereochemical ambiguities in spirocyclic intermediates?

Spiro compounds often exhibit axial chirality, complicating stereochemical assignments. Methods include:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • NOESY NMR : Detects spatial proximity of protons to infer ring conformations . For example, tert-butyl 3,9-diazaspiro[5.5]undecane derivatives show NOE correlations between axial protons on the piperidine and cyclohexane rings .

Q. How does the hydroxyl group at position 7 influence reactivity in medicinal chemistry applications?

The 7-hydroxy group can act as a hydrogen bond donor or undergo derivatization (e.g., sulfonation, phosphorylation). In PARP inhibitor frameworks, similar spiro cores are used as bioisosteres for piperazine, enhancing metabolic stability and solubility . For this compound, the hydroxyl group may participate in:

  • Intramolecular H-bonding : Stabilizing specific conformations.
  • Post-synthetic modifications : E.g., coupling with electrophiles (e.g., alkyl halides) to generate prodrugs .

Q. How should researchers address discrepancies in reported CAS numbers or molecular weights?

Cross-reference multiple databases (e.g., PubChem, Reaxys) and validate using experimental data. For example:

  • CAS 236406-47-6 : Refers to the hydrochloride salt (C14_{14}H27_{27}ClN2_2O2_2; MW 290.83) , while CAS 173405-78-2 corresponds to the free base (C14_{14}H26_{26}N2_2O2_2; MW 254.37) .
  • Analytical consistency : Use HRMS to confirm molecular formulae and rule out registry errors .

Methodological Considerations

Q. What precautions are critical for handling and storing this compound?

  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Safety : Avoid sparks/open flames (tert-butyl derivatives are prone to decomposition under heat) .
  • Stability testing : Monitor via periodic HPLC to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Q. How can computational tools aid in studying its physicochemical properties?

  • Molecular docking : Predict binding affinities for target proteins (e.g., kinases, GPCRs).
  • DFT calculations : Optimize spirocyclic geometry and calculate electrostatic potentials for reactivity insights .
  • logP prediction : Tools like ChemAxon estimate hydrophobicity (experimental logP ~2.5–3.0 for analogs) .

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